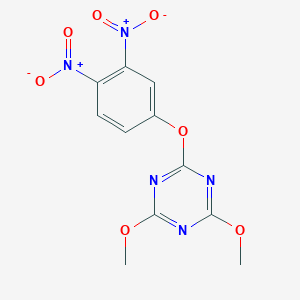
N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide: is a chemical compound with the molecular formula C11H11N3O4S It belongs to the benzothiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-ethoxy-4-nitro-1,3-benzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is N-(6-amino-4-nitro-1,3-benzothiazol-2-yl)acetamide.
Substitution: Various substituted derivatives of the original compound can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their anti-tubercular, anti-inflammatory, and analgesic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
- N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Comparison: N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles .
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29g/mol |
IUPAC Name |
N-(6-ethoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N3O4S/c1-3-18-7-4-8(14(16)17)10-9(5-7)19-11(13-10)12-6(2)15/h4-5H,3H2,1-2H3,(H,12,13,15) |
InChI Key |
CVGLLDZDAPLSOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)SC(=N2)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,7-Trimethyl-8-(2H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B458938.png)


![5-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458946.png)







